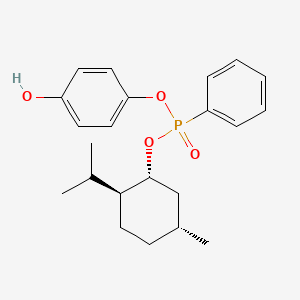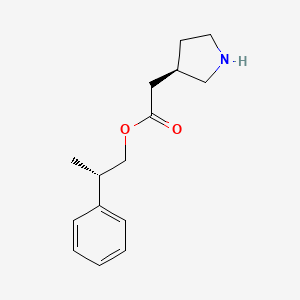![molecular formula C15H20N2O5S B12905548 2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid](/img/structure/B12905548.png)
2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl) aniline with appropriate sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes.
Medicine: Investigated for its potential use in drug development, particularly for its anti-tumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of prostaglandin H2 synthase (PGHS) and trypsin enzyme, which are involved in inflammatory processes. The compound binds to the active sites of these enzymes, thereby preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]oxazol-2-yl) aniline
- Benzo[d]oxazol-2-thiol
- 2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl
Uniqueness
2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid is unique due to its specific sulfonamide linkage, which imparts distinct chemical and biological properties. This linkage enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H20N2O5S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylmethylsulfonylamino)heptanoic acid |
InChI |
InChI=1S/C15H20N2O5S/c1-2-3-4-8-12(15(18)19)17-23(20,21)10-14-16-11-7-5-6-9-13(11)22-14/h5-7,9,12,17H,2-4,8,10H2,1H3,(H,18,19) |
InChI Key |
PDTYYIGAHGJDKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)O)NS(=O)(=O)CC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)
![2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B12905489.png)
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)
![6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12905525.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)

